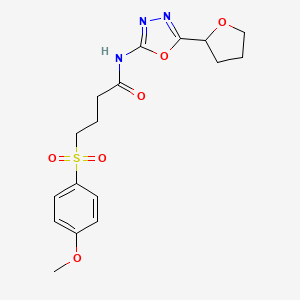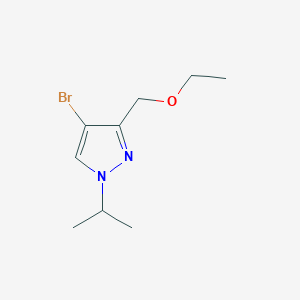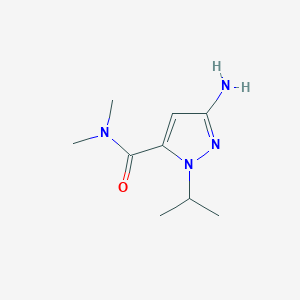![molecular formula C15H14ClN3O B2943927 1-[2-(4-Chloro-phenoxy)-ethyl]-1H-benzoimidazol-2-ylamine CAS No. 364617-45-8](/img/structure/B2943927.png)
1-[2-(4-Chloro-phenoxy)-ethyl]-1H-benzoimidazol-2-ylamine
Descripción general
Descripción
1-[2-(4-Chloro-phenoxy)-ethyl]-1H-benzoimidazol-2-ylamine is a synthetic organic compound that belongs to the class of benzimidazole derivatives
Métodos De Preparación
The synthesis of 1-[2-(4-Chloro-phenoxy)-ethyl]-1H-benzoimidazol-2-ylamine typically involves several key steps:
Starting Materials: The synthesis begins with the preparation of 4-chlorophenol and 2-chloroethylamine.
Ether Formation: 4-chlorophenol is reacted with 2-chloroethylamine under basic conditions to form 2-(4-chlorophenoxy)ethylamine.
Benzimidazole Formation: The intermediate 2-(4-chlorophenoxy)ethylamine is then reacted with o-phenylenediamine in the presence of a suitable catalyst to form the benzimidazole ring, resulting in the final product, this compound.
Industrial production methods often involve optimizing these reaction conditions to achieve higher yields and purity. This may include the use of advanced catalysts, controlled reaction environments, and purification techniques.
Análisis De Reacciones Químicas
1-[2-(4-Chloro-phenoxy)-ethyl]-1H-benzoimidazol-2-ylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-[2-(4-Chloro-phenoxy)-ethyl]-1H-benzoimidazol-2-ylamine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent. Its benzimidazole core is known to interact with various biological targets, making it a promising candidate for drug development.
Biological Studies: Researchers use this compound to study its effects on cellular processes, including cell proliferation, apoptosis, and signal transduction pathways.
Industrial Applications: The compound is also explored for its potential use in the synthesis of other complex organic molecules and as a building block in the development of new materials.
Mecanismo De Acción
The mechanism of action of 1-[2-(4-Chloro-phenoxy)-ethyl]-1H-benzoimidazol-2-ylamine involves its interaction with specific molecular targets within cells. The benzimidazole core can bind to enzymes and receptors, inhibiting their activity and disrupting cellular processes. This can lead to the inhibition of cell growth, induction of apoptosis, and modulation of signal transduction pathways.
Comparación Con Compuestos Similares
1-[2-(4-Chloro-phenoxy)-ethyl]-1H-benzoimidazol-2-ylamine can be compared with other benzimidazole derivatives, such as:
2-(4-Chlorophenyl)ethylamine: This compound shares a similar phenoxyethyl structure but lacks the benzimidazole ring, resulting in different biological activities.
4-Chloro-6-substituted phenoxy-2-phenylpyrimidines: These compounds have a pyrimidine core instead of a benzimidazole core, leading to variations in their chemical reactivity and biological effects.
The uniqueness of this compound lies in its specific combination of the phenoxyethyl and benzimidazole moieties, which confer distinct chemical and biological properties.
Propiedades
IUPAC Name |
1-[2-(4-chlorophenoxy)ethyl]benzimidazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3O/c16-11-5-7-12(8-6-11)20-10-9-19-14-4-2-1-3-13(14)18-15(19)17/h1-8H,9-10H2,(H2,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHYRBJPJWNQOPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CCOC3=CC=C(C=C3)Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201324178 | |
| Record name | 1-[2-(4-chlorophenoxy)ethyl]benzimidazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201324178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
25.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47203483 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
364617-45-8 | |
| Record name | 1-[2-(4-chlorophenoxy)ethyl]benzimidazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201324178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(4-benzhydrylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2943844.png)





![N-{3-[5-(2,3-dimethoxyphenyl)-1-propanoyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2943852.png)




![11-oxo-N-[2-(thiophen-3-yl)ethyl]-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide](/img/structure/B2943863.png)


